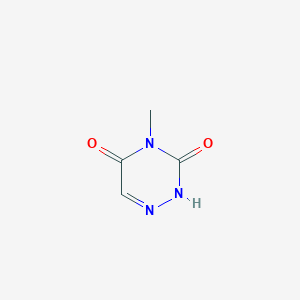

4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione

Übersicht

Beschreibung

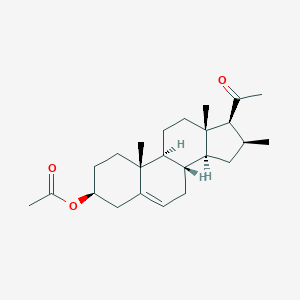

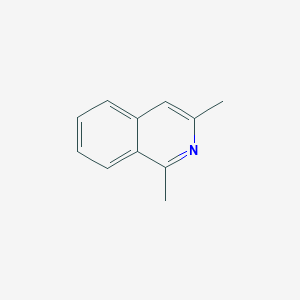

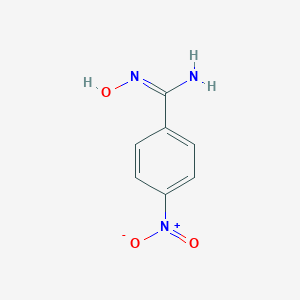

4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione (4-MTD) is an organic compound with a molecular formula of C3H4N4O2. It is a white crystalline solid that is soluble in water and other polar solvents. 4-MTD is used in many industrial and scientific applications, such as in the synthesis of pharmaceuticals, dyes, and pesticides. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Evaluation

- A study by Huang and Lee (2011) focused on the synthesis of derivatives of 1,2,4-triazine-3,5(2H,4H)-diones, evaluating their antibacterial activity against various microorganisms. One compound, in particular, showed selective inhibition activity against Proteus vulgaris (Huang & Lee, 2011).

Photochemical Applications

- Tan et al. (2022) developed a method to synthesize oxyalkylated 1,2,4-triazine-3,5(2H,4H)-diones using a visible-light-induced reaction. This process highlights the use of 1,2,4-triazine-3,5(2H,4H)-diones in photochemical applications and the synthesis of bioactive molecules (Tan et al., 2022).

Reactivity and Structural Investigation

- Forfar, Bourgeois, and Jarry (1998) conducted a structural investigation on the reactivity of 1,2,4-triazine derivatives, exploring their potential in the development of N-substituted triazines. This study contributes to understanding the chemical behavior of these compounds (Forfar, Bourgeois, & Jarry, 1998).

Synthesis and Characterization

- Hwang et al. (2017) described the optimized synthesis and molecular structure of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione. Their research provides insights into efficient synthesis methods and the structural aspects of these compounds (Hwang et al., 2017).

Biocidal Applications

- Sun, Chen, and Worley (1996) modified commercial polystyrene by attaching triazine-dione moieties to it, creating a novel polymer with biocidal properties against bacteria like Staphylococcus aureus. This application demonstrates the potential of 1,2,4-triazine-3,5(2H,4H)-dione in developing biocidal materials (Sun, Chen, & Worley, 1996).

Gonadotropin-Releasing Hormone Antagonists

- Pontillo, Guo, Wu, Struthers, and Chen (2005) developed synthetic routes for aryl-1,2,4-triazine-3,5-diones as antagonists of the gonadotropin-releasing hormone receptor. This research highlights the pharmaceutical applications of these compounds in hormone regulation (Pontillo et al., 2005).

Eigenschaften

IUPAC Name |

4-methyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(8)2-5-6-4(7)9/h2H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMKAWDHPYXCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167438 | |

| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

1627-30-1 | |

| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1627-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1627-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3T5KXH6PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Methyl-2H-[1,2,4]triazine-3,5-dione derivatives suitable for imaging 5-HT1ARs?

A1: These compounds, particularly those incorporating a 2-methoxyphenylpiperazine moiety, demonstrate high affinity and selectivity for 5-HT1ARs. This characteristic is crucial for developing effective PET radiotracers. [, , ]

Q2: Can you provide an example of a specific 4-Methyl-2H-[1,2,4]triazine-3,5-dione derivative used as a PET radioligand?

A2: Yes, [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, also known as 11C-CUMI-101 or 11C-MMP, is a prime example. [, , ]

Q3: How does 11C-CUMI-101 interact with 5-HT1ARs, and what are the downstream effects?

A3: 11C-CUMI-101 acts as an agonist, binding preferentially to the high-affinity state of 5-HT1ARs, similar to the endogenous ligand serotonin. This binding leads to receptor activation and downstream signaling through G-protein coupled pathways. [, ]

Q4: What are the advantages of using an agonist radioligand like 11C-CUMI-101 compared to antagonist radioligands?

A4: Agonist radioligands like 11C-CUMI-101 can provide unique insights into the functional status of 5-HT1ARs, potentially differentiating between receptors in different activation states. This information is valuable for understanding the dynamic nature of receptor signaling in vivo. [, ]

Q5: Have there been any in vivo studies using 11C-CUMI-101?

A5: Yes, 11C-CUMI-101 has been successfully evaluated in both nonhuman primates (Papio anubis) and human subjects. These studies demonstrated its favorable brain penetration, pharmacokinetic properties, and specific binding to 5-HT1ARs in regions known to express these receptors. [, , ]

Q6: What analytical methods are used to characterize and quantify 11C-CUMI-101?

A6: Various techniques are employed, including high-performance liquid chromatography (HPLC) for purification and radiochemical analysis, and PET imaging for in vivo quantification and distribution studies. [, , ]

Q7: Are there any known limitations or challenges associated with using 11C-CUMI-101 for PET imaging?

A7: One study revealed that 11C-CUMI-101 exhibits significant binding to α1-adrenoceptors in the human cerebellum, potentially complicating its use with this brain region as a reference tissue for quantification. []

Q8: Has the structure of 11C-CUMI-101 been modified to improve its properties?

A8: Yes, researchers have explored modifications to the 11C-CUMI-101 structure, such as incorporating a fluorine-18 (18F) label, resulting in compounds like [(18)F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([(18)F]FECUMI-101). []

Q9: What is the significance of exploring different radiolabeling strategies for these compounds?

A9: Utilizing different radioisotopes, such as 18F with its longer half-life compared to 11C, can impact the logistical aspects of PET imaging and potentially influence the sensitivity and duration of imaging studies. []

Q10: What is the broader impact of research on 4-Methyl-2H-[1,2,4]triazine-3,5-dione derivatives like 11C-CUMI-101?

A10: This research contributes significantly to our understanding of 5-HT1AR function in both health and disease. It paves the way for developing improved diagnostic tools and potential therapeutic interventions for neuropsychiatric disorders where 5-HT1AR dysregulation is implicated. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

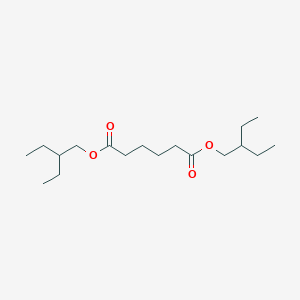

![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)

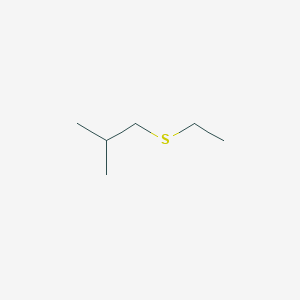

![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)

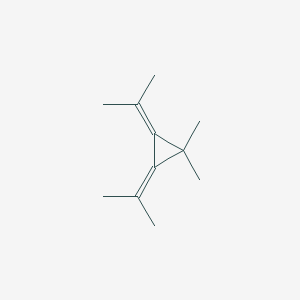

![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)

![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)triethoxysilane](/img/structure/B167988.png)